3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid
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Overview
Description
3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is a biochemical compound with the molecular formula C₁₂H₁₁NO₅S and a molecular weight of 281.28 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a furan ring, a benzoic acid moiety, and a sulfonamide linkage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid typically involves the following steps:
Formation of the Furylmethylamine Intermediate: This step involves the reaction of furfural with an amine to form furylmethylamine.
Sulfonylation: The furylmethylamine is then reacted with a sulfonyl chloride to introduce the sulfonamide group.
Coupling with Benzoic Acid: Finally, the sulfonylated intermediate is coupled with benzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form various oxidation products.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amines derived from the reduction of the sulfonamide group.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. The furan ring and benzoic acid moiety can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid: Similar structure but with the sulfonamide group at the 4-position.
2-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid: Similar structure but with the sulfonamide group at the 2-position.
3-{[(2-Thienylmethyl)amino]sulfonyl}benzoic acid: Similar structure but with a thienyl ring instead of a furan ring.
Uniqueness
3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of a furan ring, sulfonamide linkage, and benzoic acid moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5S/c14-12(15)9-3-1-5-11(7-9)19(16,17)13-8-10-4-2-6-18-10/h1-7,13H,8H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFFBVJRQFLJBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901240218 |
Source
|
Record name | 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901240218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603118-18-9 |
Source
|
Record name | 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603118-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(2-Furanylmethyl)amino]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901240218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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